6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Vue d'ensemble

Description

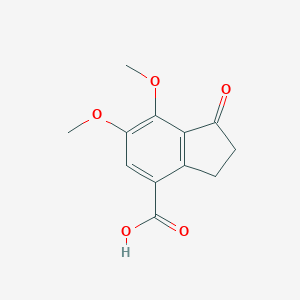

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with the molecular formula C13H14O5. This compound is characterized by its white to pale yellow solid form and a distinct aromatic odor. It is insoluble in water but soluble in many organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps. One possible synthetic route includes the reaction of aromatic carboxylic esters with formylating agents . The process generally requires controlled conditions, including specific temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Applications De Recherche Scientifique

Medicinal Applications

1.1 Anticancer Properties

Research has indicated that derivatives of 2,3-dihydro-1H-indene compounds, including 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, exhibit promising anticancer activities. These compounds have been shown to inhibit Inhibitor of Apoptosis Proteins (IAPs), which play a critical role in cancer cell survival and proliferation. Specifically, studies suggest that these compounds can be effective against various cancer types, including:

- Acute myeloid leukemia

- Breast cancer

- Colon cancer

- Non-small cell lung cancer

- Ovarian cancer

The ability of these compounds to induce apoptosis in cancer cells presents a valuable avenue for developing novel anticancer therapies .

1.2 Anti-inflammatory Effects

In addition to their anticancer properties, some studies have suggested that 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene derivatives may possess anti-inflammatory effects. The mechanism may involve the modulation of inflammatory pathways and the reduction of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases .

Synthetic Applications

2.1 Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can yield complex organic molecules. The compound can be utilized in:

- Synthesis of heterocyclic compounds

- Formation of esters and amides

- Development of chiral catalysts

These applications are crucial for advancing synthetic methodologies and expanding the library of available chemical entities .

Mechanistic Insights

3.1 Interaction with Biological Targets

The mechanism of action for 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene derivatives involves their interaction with specific biological targets. For instance:

- Inhibition of IAPs: By binding to IAPs, these compounds promote apoptosis in cancer cells.

- Modulation of Signaling Pathways: They may influence key signaling pathways involved in inflammation and cell survival.

Understanding these interactions aids in optimizing the design of more effective derivatives with enhanced therapeutic profiles .

Table 1: Summary of Key Studies on 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene Derivatives

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate: A closely related compound with similar structural features.

1H-Indene-4-carboxylic acid, 2,3-dihydro-6,7-dimethoxy-1-oxo-, methyl ester: Another similar compound with slight variations in its chemical structure.

Uniqueness

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Activité Biologique

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 148050-74-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research findings.

- Molecular Formula : C₁₂H₁₂O₅

- Molecular Weight : 236.22 g/mol

- Structural Characteristics : The compound features a unique indene structure with methoxy substituents that may influence its reactivity and biological interactions.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that derivatives of the indene structure can possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells. This activity is likely mediated through the modulation of various signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Biological Activities

The biological activities of this compound are believed to be linked to its ability to interact with cellular signaling pathways. For instance:

- Antioxidant Mechanism : The compound may scavenge free radicals and upregulate endogenous antioxidant enzymes.

- Anti-inflammatory Mechanism : It could inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism : The induction of apoptosis may occur through the activation of caspases and modulation of Bcl-2 family proteins.

Propriétés

IUPAC Name |

6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h5H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLPMQHRISPJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571065 | |

| Record name | 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148050-74-2 | |

| Record name | 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.